[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii)
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Overview
Description
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate regio- and stereoselective transformations. The compound is characterized by its green color and is typically stored under inert gas to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) species.
Substitution: Various cobalt(II) complexes with different ligands.
Scientific Research Applications
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metalloenzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) involves the coordination of the cobalt center with various substrates, facilitating their transformation through catalytic cycles. The compound acts as a Lewis acid, activating substrates by coordinating to electron-rich sites and stabilizing transition states. This enhances the rate of chemical reactions and allows for selective transformations .
Comparison with Similar Compounds
Similar Compounds
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloronickel(II)
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloropalladium(II)
- [1,1′-Bis(Diphenyphosphino)Ferrocene]Dichloropalladium(II)
Uniqueness
Compared to similar compounds, [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) exhibits unique catalytic properties, particularly in hydrovinylation and cross-coupling reactions. Its ability to facilitate regio- and stereoselective transformations makes it a valuable catalyst in organic synthesis. Additionally, the cobalt center provides distinct reactivity patterns compared to nickel and palladium analogs .
Properties
CAS No. |
18496-01-6 |
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Molecular Formula |
C26H24Cl2CoP2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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